An In-depth Technical Guide on the Synthesis and Characterization of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
An In-depth Technical Guide on the Synthesis and Characterization of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule and its precursors, tailored for professionals in the fields of chemical research and drug development.
Introduction
Quinolin-2-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them a focal point of medicinal chemistry research. The incorporation of a piperidinomethyl substituent at the 4-position of the quinolin-2-one scaffold is anticipated to modulate the compound's physicochemical properties and enhance its biological activity, making 4-Piperidin-1-ylmethyl-1H-quinolin-2-one a molecule of considerable interest for further investigation.
Synthetic Pathway
The synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(bromomethyl)-1H-quinolin-2-one. This is followed by a nucleophilic substitution reaction with piperidine to yield the final product.
Experimental Protocols
Synthesis of 4-(bromomethyl)-1H-quinolin-2-one
A solution of acetoacetanilide in a suitable solvent is treated with bromine to afford 4-bromoacetoacetanilide. This intermediate is then subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4-(bromomethyl)-1H-quinolin-2-one.[1] The crude product is purified by recrystallization.
Synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
To a solution of 4-(bromomethyl)-1H-quinolin-2-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added an excess of piperidine. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford pure 4-Piperidin-1-ylmethyl-1H-quinolin-2-one.
Characterization Data
Starting Materials and Intermediate
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) |
| Piperidine | C₅H₁₁N | 85.15 | -9 | (CDCl₃): 2.79 (t), 2.19 (m), 1.51 (m)[2] | (CDCl₃): 47.0, 27.2, 25.2[2] | 3287, 2934, 2853, 1442 | 85 (M⁺)[3][4] |
| 4-(bromomethyl)-1H-quinolin-2-one | C₁₀H₈BrNO | 238.08 | 258-260 | (DMSO-d₆): 11.86 (s, 1H), 7.84 (d, 1H), 7.53 (t, 1H), 7.34 (d, 1H), 7.24 (t, 1H), 6.74 (s, 1H), 4.90 (s, 2H) | (DMSO-d₆): 162.37, 152.34, 147.32, 138.92, 131.22, 130.78, 124.17, 122.33, 117.89, 117.19, 116.14, 59.96 | 3316, 3141, 1669, 1616 | 237.8 [M]⁺, 239.8 [M+2]⁺ |
Final Product: 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Predicted 1H NMR (δ ppm) | Predicted 13C NMR (δ ppm) | Predicted IR (cm-1) | Predicted MS (m/z) |
| 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | C₁₅H₁₈N₂O | 242.32 | - | (DMSO-d₆): ~11.5 (s, 1H, NH), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~6.5 (s, 1H), ~3.6 (s, 2H), ~2.4 (t, 4H), ~1.5 (m, 4H), ~1.4 (m, 2H) | (DMSO-d₆): ~162.0, ~148.0, ~139.0, ~130.0, ~124.0, ~122.0, ~118.0, ~116.0, ~60.0, ~54.0, ~26.0, ~24.0 | ~3300 (N-H), ~2930 (C-H), ~1660 (C=O), ~1610 (C=C) | 242 [M]⁺ |
Logical Relationships in Characterization
The structural elucidation of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one relies on the combined interpretation of various spectroscopic techniques.
Conclusion
This technical guide outlines a reliable and efficient synthetic route for the preparation of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. The detailed experimental protocols and comprehensive characterization data provided herein will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for drug development professionals exploring new therapeutic agents. The successful synthesis and characterization of this molecule open avenues for further investigation into its biological activities and potential applications in medicine.
